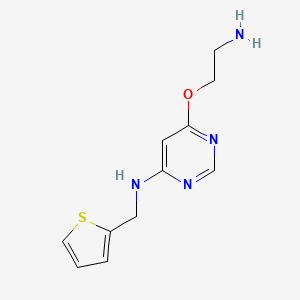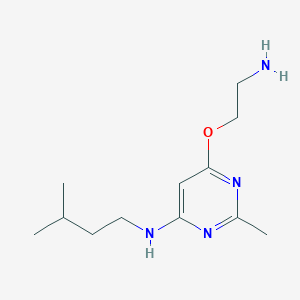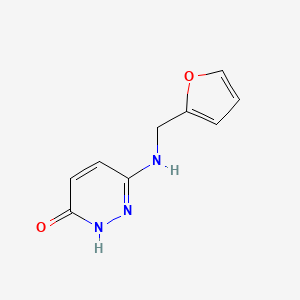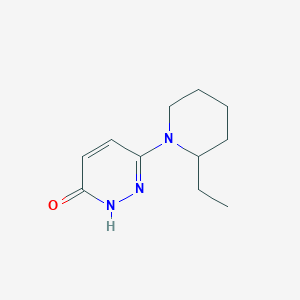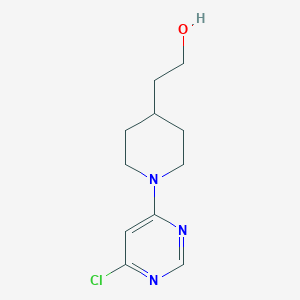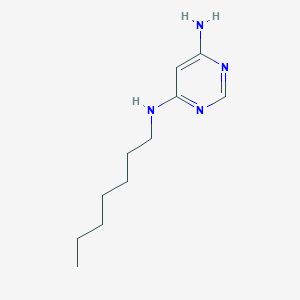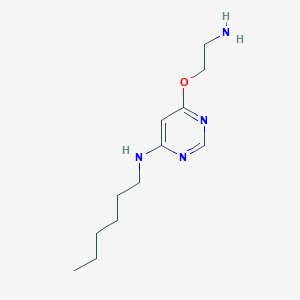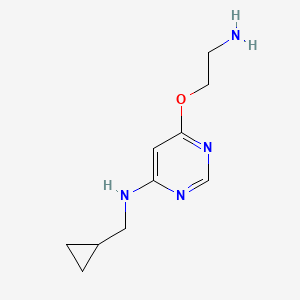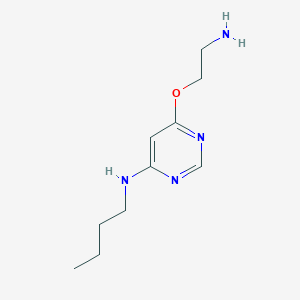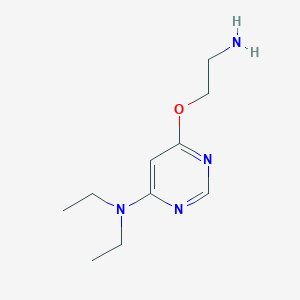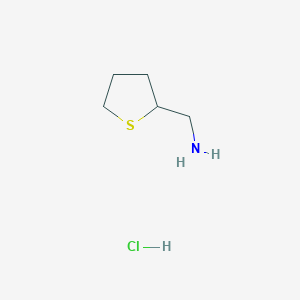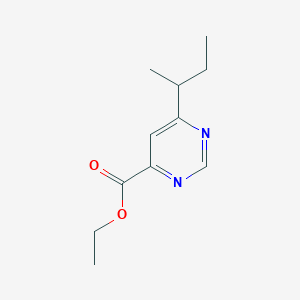![molecular formula C10H12ClF2N B1492254 3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride CAS No. 2098017-87-7](/img/structure/B1492254.png)
3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride
説明
“3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1203686-23-0 . It has a molecular weight of 201.67 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-fluorobenzyl)azetidine hydrochloride . The InChI code for this compound is 1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 201.67 . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Azetidine Derivatives in Neuroreceptor Imaging
Azetidine derivatives, such as those discussed by Doll et al. (1999), have been synthesized for their binding properties to nicotinic acetylcholine receptors (nAChR), with applications in positron emission tomography (PET) imaging for central nAChRs. This suggests potential research applications of 3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride in neuroreceptor imaging and neuroscience research, particularly in studying nAChR distribution and activity in the brain [Doll et al., 1999].
Antiviral and Antibacterial Research
Kong et al. (1992) and Frigola et al. (1994) explored the antiviral and antibacterial activities of azetidine-containing compounds. While these studies focus on different structural analogs, they indicate that azetidine derivatives can be potent agents against viruses, including HIV, and bacteria. This opens avenues for 3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride to be investigated for antimicrobial properties and its potential utility in developing new antimicrobial agents [Kong et al., 1992], [Frigola et al., 1994].
Cancer Research
Azetidine derivatives have shown promise in cancer research, as demonstrated by Rajulu et al. (2014), who synthesized N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones showing good growth inhibition against various cancer cell lines. This highlights the potential of 3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride in cancer research, particularly in the synthesis of novel compounds with anticancer properties [Rajulu et al., 2014].
Chemical Synthesis and Drug Development
Research on azetidine-containing compounds like those by Van Hende et al. (2009) demonstrates their utility as building blocks in medicinal chemistry. This suggests that 3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride could be used in the synthesis of novel compounds with potential therapeutic applications, especially in designing molecules with enhanced pharmacological properties [Van Hende et al., 2009].
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-fluoro-3-[(4-fluorophenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-3-1-8(2-4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLXTXVNLBKBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



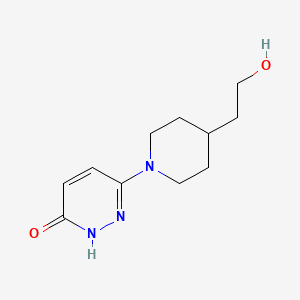
![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)
